molecular formula C13H19NO2 B14373796 N-(4-Ethoxy-3,5-dimethylphenyl)propanamide CAS No. 90256-86-3

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide

Katalognummer: B14373796
CAS-Nummer: 90256-86-3
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: PKXKGJDKMMCZNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethoxy group and two methyl groups attached to a phenyl ring, which is further connected to a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)propanamide typically involves the reaction of 4-ethoxy-3,5-dimethylphenylamine with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3,5-dimethylbenzoic acid.

    Reduction: Formation of N-(4-ethoxy-3,5-dimethylphenyl)propylamine.

    Substitution: Formation of N-(4-methoxy-3,5-dimethylphenyl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methoxy-3,5-dimethylphenyl)propanamide
  • N-(4-Ethoxy-3,5-dimethylphenyl)butanamide
  • N-(4-Ethoxy-3,5-dimethylphenyl)acetamide

Uniqueness

N-(4-Ethoxy-3,5-dimethylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the propanamide moiety provides distinct properties that differentiate it from other similar compounds.

Eigenschaften

CAS-Nummer

90256-86-3

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

N-(4-ethoxy-3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C13H19NO2/c1-5-12(15)14-11-7-9(3)13(16-6-2)10(4)8-11/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI-Schlüssel

PKXKGJDKMMCZNS-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC(=C(C(=C1)C)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.